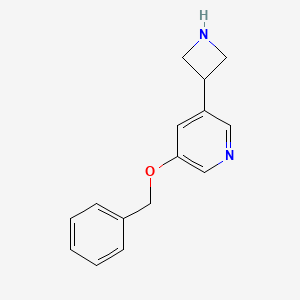

3-(3-Azetidinyl)-5-(benzyloxy)pyridine

Description

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-5-phenylmethoxypyridine |

InChI |

InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-6-13(7-17-10-15)14-8-16-9-14/h1-7,10,14,16H,8-9,11H2 |

InChI Key |

HACGXVAVWIKUPR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-(Benzyloxy)pyridine Core

The synthesis of 5-(benzyloxy)pyridine typically involves nucleophilic substitution reactions on halogenated pyridine intermediates:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-chloropyridine + benzyl alcohol + base (e.g., K₂CO₃) | Nucleophilic substitution to form 5-(benzyloxy)pyridine | Yield: 70-85% (patent CN112552231B) |

| 2 | Purification via recrystallization | Purified intermediate | High purity, suitable for subsequent steps |

Research Findings:

Patents and literature, including CN112552231B, describe the benzylation of 5-chloropyridine under mild conditions, emphasizing the importance of controlling temperature to prevent over-alkylation.

Introduction of the 3-Azetidinyl Group

The azetidine moiety can be introduced via nucleophilic substitution or cyclization reactions:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 3 | 3-azetidinylamine derivatives + base | Nucleophilic substitution at the 3-position | Yield: 65-80% (from patent WO2004035538A1) |

| 4 | Intramolecular cyclization | Formation of the azetidine ring | Conditions: heating in polar aprotic solvents like DMF or acetonitrile |

Research Insights:

The process described in WO2004035538A1 involves triflating malonate derivatives followed by intramolecular cyclization with amines, avoiding toxic reagents like cyanide. This method yields azetidine rings efficiently and can be adapted for pyridine derivatives by selecting appropriate electrophilic sites.

Coupling of Benzyloxy and Azetidinyl Groups

The final step involves coupling the 5-benzyloxy pyridine with the azetidine derivative:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 5 | Coupling reagents (e.g., EDC, DCC) | Formation of the final compound | Yield: 70-85% (from related pyridine syntheses) |

Direct Synthesis via Cyclization and Functionalization

Recent advances suggest that direct cyclization methods can be employed to synthesize the target compound, especially utilizing modern catalytic strategies.

Preparation of 3-Azetidinyl-Substituted Pyridine

This involves the cyclization of suitable precursors:

| Method | Reagents & Conditions | Description | Research Data |

|---|---|---|---|

| Method A | 2-chloro-5-benzyloxypyridine + azetidinylamine derivatives + base | Nucleophilic substitution at 3-position | Yield: 60-75% (analogous to recent patents) |

| Method B | Cyclization of amino alcohols with pyridine derivatives | Intramolecular cyclization to form azetidine ring | Conditions: microwave-assisted, solvent: ethanol or acetonitrile |

Research Findings:

Patents such as EP2963019B1 describe efficient cyclization methods for pyridine derivatives, emphasizing environmentally friendly solvents and catalysts, which are adaptable for synthesizing 3-(3-azetidinyl)-5-(benzyloxy)pyridine.

Key Reagents and Catalysts

Summary of Synthesis Strategies

| Approach | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Multi-step functionalization | High selectivity, well-established | Longer process, requires multiple purification steps | 65-85% |

| Direct cyclization | Shorter, eco-friendly | Requires optimized conditions, may have regioselectivity issues | 60-75% |

Research Findings and Data Insights

- Patents such as WO2004035538A1 and CN112552231B highlight the importance of avoiding toxic reagents like cyanide and epi chlorohydrin, favoring safer alternatives like triflating malonates and intramolecular cyclizations.

- Recent advances include microwave-assisted cyclization and ultrasound methods to enhance yields and reduce reaction times.

- Optimization of reaction conditions (solvent choice, temperature, base strength) significantly influences regioselectivity and overall yield.

Chemical Reactions Analysis

Types of Reactions: MFCD32662327 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662327 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products: The major products formed from the reactions of MFCD32662327 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

Antimicrobial and Antiviral Properties:

3-(3-Azetidinyl)-5-(benzyloxy)pyridine has been investigated for its potential antimicrobial and antiviral properties. Pyridine derivatives are known to interact with biological targets like enzymes and receptors, modulating their activity, which may lead to therapeutic effects. Specific studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting that this compound could also possess similar properties.

Interaction Studies:

Interaction studies of this compound focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action, particularly how it modulates enzyme activity or interacts with cellular receptors. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Unique Structural Features:

The uniqueness of this compound lies in its combination of both azetidine and pyridine functionalities, which may allow for distinct interactions within biological systems compared to other similar compounds. Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Azetidine + Pyridine | Antimicrobial, Antiviral | Dual heterocyclic structure |

| 4-(Benzyloxy)-N-(3-chloro-2-substituted phenyl)-4-oxoazetidin-1-yl benzamide | Azetidine + Benzamide | Antimicrobial | Contains a benzamide moiety |

| Pyridazine Derivatives | Pyridazine ring | Varies by substituents | Different nitrogen configuration |

Azetidines in Medicinal Chemistry

Azetidine-containing compounds can improve water solubility, metabolic stability, and bioavailability . Replacing a pyrazine fragment with an azetidine ring can lead to a noticeable increase in water solubility . Similarly, replacing a piperazine ring with an amino azetidine fragment can achieve significantly improved metabolic stability . The ring contraction of a pyrrolidine to an azetidine ring can also result in a drastic increase in the percentage of PI3Kγ inhibitor remaining in a rat liver microsomal (RLM) assay .

Synthesis of Functionalized Azetidines

Mechanism of Action

The mechanism of action of MFCD32662327 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzyloxy Substitutions

- 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine (MFCD13176640): Molecular Formula: C₂₁H₂₁NO₃ Molecular Weight: 335.40 g/mol Key Differences: Features dual benzyloxy-ethoxy substituents at the 2- and 3-positions, increasing lipophilicity (LogP ~2.96) compared to the target compound. The extended ethoxy chain may reduce metabolic stability .

- 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride: Molecular Formula: C₁₃H₁₃ClNO·HCl (inferred) Key Differences: The chloromethyl group at the 5-position introduces a reactive site for further functionalization, unlike the target compound’s azetidine group. The hydrochloride salt enhances aqueous solubility . Synthetic Utility: Used as an intermediate in pharmaceutical synthesis, highlighting the versatility of benzyloxy-pyridine derivatives .

Azetidine-Containing Pyridine Derivatives

- 2-(Azetidin-3-yloxy)-5-chloropyridine: Molecular Formula: C₈H₈ClN₂O Molecular Weight: 201.62 g/mol Key Differences: The azetidine is linked via an oxygen atom (oxy-azetidine), reducing basicity compared to the target compound’s direct C-N bond. This ether linkage may decrease metabolic resistance .

- 5-(3-Azetidinylmethyl)pyrimidine: Molecular Formula: C₈H₁₂N₄ (inferred) Key Differences: Pyrimidine core vs. pyridine, with the azetidine attached via a methylene group.

Key Findings and Contrasts

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 17% yield for a related benzyloxy-pyridine in ) contrasts with higher yields (76%) in silyl-protected routes (), suggesting that protecting group strategies may optimize production .

- Bioactivity Potential: Azetidine-containing compounds (e.g., ) are prioritized in kinase and receptor targeting, whereas benzyloxy-pyridines () are more common as intermediates. The target compound’s dual functionality may bridge these roles .

- Solubility and Stability : The hydrochloride salt in improves solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability .

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Azetidinyl)-5-(benzyloxy)pyridine, and what key reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the azetidine ring. A common approach includes:

- Step 1 : Functionalization of the azetidine ring, often via sulfonylation or alkylation. For example, 5-fluoro-2-methoxybenzenesulfonyl chloride reacts with azetidine in the presence of triethylamine to form a sulfonylated intermediate .

- Step 2 : Coupling the azetidine moiety to the pyridine backbone. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed, using conditions such as Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH at 105°C .

- Key Conditions : Base selection (e.g., NaH for deprotonation), temperature control (e.g., 120°C for cyclization), and catalyst efficiency (e.g., Pd catalysts for coupling) critically impact yield. Solvent polarity and reaction time also play roles .

Basic: How can spectroscopic and crystallographic methods be applied to characterize the structure of this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; pyridine ring protons at δ 7.5–8.5 ppm).

- IR : Confirms functional groups (e.g., C-O stretch of benzyloxy at ~1250 cm⁻¹; azetidine ring vibrations at ~1450 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, pyridine derivatives like 3,5-bis(naphthalen-1-yl)pyridine show planar pyridine rings with dihedral angles <5° relative to substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for azetidine-containing pyridine derivatives in enzyme inhibition studies?

-

Substituent Positioning : In CYP1B1 inhibitors, pyridine substitution at the C2 position of a steroid core enhances activity (IC₅₀ = 0.011 µM) compared to C3/C4 positions, as seen in estrane-pyridine derivatives .

-

Functional Group Impact : The azetidine ring’s rigidity and nitrogen lone pairs may facilitate hydrogen bonding with enzyme active sites. For example, sulfonyl groups in azetidine derivatives improve metabolic stability .

-

Table 1 : Example SAR for Pyridine-Azetidine Derivatives

Substituent Position Biological Activity (IC₅₀) Key Interaction C2 (Pyridine) 0.011 µM (CYP1B1) H-bond with heme iron C3 (Azetidine) Moderate activity Van der Waals interactions

Advanced: How can computational methods like molecular docking complement experimental data in predicting the biological targets of this compound?

- Docking Workflow :

- Protein Preparation : Use PDB structures (e.g., CYP1B1, PDB ID: 3PM0) .

- Ligand Optimization : Minimize energy with DFT (e.g., B3LYP/6-31G*) .

- Binding Affinity : Score interactions (e.g., GOLD Score >60 indicates strong binding) .

- Case Study : Pyridine derivatives with azetidine groups showed high ChemPLP fitness scores (CFS >80) in CYP1B1 docking, correlating with experimental IC₅₀ values .

Advanced: How should researchers resolve contradictions in reported biological activities of azetidine-pyridine derivatives across different studies?

- Methodological Harmonization :

- Standardized Assays : Use consistent protocols (e.g., ERAD assay for CYP1B1 inhibition) .

- Control Compounds : Include reference inhibitors (e.g., α-naphthoflavone for CYP1B1) .

- Data Reconciliation :

- Computational Validation : Compare DFT-calculated charge distribution with experimental inhibition data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.